This compound can be classified under heterocyclic compounds due to the presence of multiple ring structures containing nitrogen and sulfur. It is also categorized as a potential bioactive molecule, indicating its possible applications in drug development.
The synthesis of 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one typically involves several key steps:
Technical parameters such as temperature control, reaction time, and solvent choice are crucial for optimizing yields and purity in these synthetic steps.
The molecular formula for this compound is , with a molecular weight of approximately 301.79 g/mol.
The compound's structural representation can be described using various notations:
InChI=1S/C15H16ClN2O2S/c1-10(16)19-15(12(18)14(17)13(11(2)3)4)6-8(9)7(5)20/h6H,4-5H2,1-3H3This notation provides a systematic way to depict the molecular structure and its connectivity.
The compound can participate in various chemical reactions typical for heterocycles:
These reactions are essential for further derivatization and optimization of the compound's properties for specific applications.
The stability of this compound under various conditions (e.g., light exposure, temperature variations) should be assessed to determine its shelf life and usability in practical applications.
The potential applications of 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one are diverse:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5